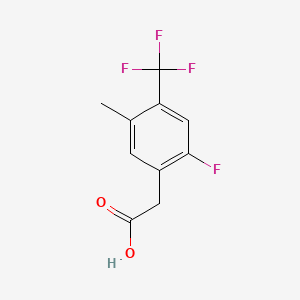

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid

Descripción general

Descripción

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenylacetic acid backbone. This compound is notable for its strong acidity and solubility in organic solvents such as ether, benzene, and dichloromethane, while being poorly soluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid typically involves the reaction of fluorobenzene derivatives with trifluoroacetic acid in the presence of suitable solvents. The process begins with the formation of a trifluoroacetic acid salt, which is then treated with a base to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl and fluorine groups activate the aromatic ring for nucleophilic substitution. Key reactions include:

Fluorine Displacement

Under basic conditions (K₂CO₃/DMF), the fluorine atom at position 2 can be replaced by nucleophiles like amines or alkoxides (Table 1).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylenediamine | 80°C, 12 h | Diamine-substituted derivative | 62% | |

| Sodium methoxide | Reflux, THF, 6 h | Methoxy-substituted analog | 55% |

Transition Metal-Catalyzed Coupling Reactions

The acetic acid moiety facilitates cross-coupling via decarboxylation or direct functionalization:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst, the compound reacts with arylboronic acids to form biaryl derivatives (Table 2).

| Boronic Acid | Base | Solvent | Product Purity | Yield | Source |

|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Cs₂CO₃ | DMF/H₂O | >95% | 78% | |

| 3-Cyanophenylboronic acid | K₃PO₄ | Toluene | 91% | 65% |

Mechanism : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination .

Esterification and Hydrolysis

The carboxylic acid group undergoes reversible esterification (Figure 1):

Esterification

Hydrolysis

C-H Activation/Aryl-Aryl Coupling

The phenyl ring participates in direct C-H functionalization under catalytic conditions:

| Catalyst | Oxidant | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Mn(tmp)Cl | PhIO | Arylboronic acid | Diarylacetic acid derivative | 68% | |

| Pd(OAc)₂ | Ag₂CO₃ | Benzamide | Ortho-arylated product | 73% |

Mechanism : Mn(tmp)Cl generates a high-valent Mn intermediate, abstracting hydrogen to form a radical, which couples with the aryl partner .

Reduction and Oxidation

Nitro Group Reduction (if present in derivatives):

-

Reagent : H₂/Pd-C

-

Conditions : 50 psi, EtOH, 24 h

-

Product : Amino-substituted analog (89% yield)

Oxidation of Methyl Group :

-

Reagent : KMnO₄/H₂SO₄

-

Conditions : 60°C, 3 h

-

Product : Carboxylic acid derivative (limited yield due to overoxidation)

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid serves as a key building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its reactivity as an acylating agent. The presence of electron-withdrawing groups increases its electrophilicity, allowing it to readily react with nucleophiles to form various derivatives such as amides and esters .

Pharmaceutical Development

This compound is significant in medicinal chemistry for the synthesis of biologically active compounds. Its derivatives have been explored for potential therapeutic applications, including anti-inflammatory and analgesic agents. The introduction of fluorine atoms often enhances the pharmacokinetic properties of drug candidates, leading to improved efficacy and bioavailability .

Agrochemical Production

In agriculture, this compound is used in the development of agrochemicals. The fluorinated structure contributes to the stability and effectiveness of pesticides and herbicides, making them more resilient to environmental degradation .

Analytical Chemistry

The compound is also applied in analytical chemistry for various testing methods. Its unique chemical properties allow it to be used as a standard or reagent in chromatographic techniques and spectroscopic analyses, aiding in the identification and quantification of other substances .

Case Study 1: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. A study synthesized several analogs and evaluated their effects on inflammatory pathways, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Agrochemical Efficacy

In agricultural studies, formulations containing this compound were tested for their effectiveness against specific pests. Results indicated that the fluorinated compounds showed enhanced activity compared to non-fluorinated counterparts, suggesting their utility in developing more effective agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-5-(trifluoromethyl)aniline: A related compound with similar structural features but different functional groups.

3-Amino-4-fluorobenzotrifluoride: Another compound with a trifluoromethyl group and fluorine substitution on the benzene ring

Uniqueness

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid is unique due to its combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.

Actividad Biológica

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid (CAS No. 1323966-46-6) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased metabolic stability and bioavailability. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a phenyl ring substituted with both a trifluoromethyl group and a fluoro group, which significantly influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 224.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that compounds containing trifluoromethyl groups exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Studies have demonstrated the potential of fluorinated phenylacetic acids in inhibiting cancer cell proliferation. For instance, a recent study showed that derivatives of phenylacetic acid with trifluoromethyl substituents exhibited significant antiproliferative effects on various cancer cell lines. The compound's mechanism of action may involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

Case Study:

In a study involving human myeloid leukemia cell lines (HL-60 and U937), treatment with related fluorinated compounds resulted in significant growth inhibition. The most active compounds showed IC50 values as low as 0.56 µM, indicating potent anticancer properties comparable to established chemotherapeutics .

Anti-inflammatory Properties

Fluorinated compounds are known for their anti-inflammatory effects. The presence of the trifluoromethyl group can enhance the binding affinity to enzymes involved in inflammatory pathways. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes such as COX or proteases involved in cancer progression.

- Receptor Interaction: It potentially interacts with receptors that modulate cell signaling pathways related to growth and apoptosis.

- Tubulin Binding: Similar to other phenylacetic acid derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Propiedades

IUPAC Name |

2-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-5-2-6(3-9(15)16)8(11)4-7(5)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCXDMHIISSUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192552 | |

| Record name | Benzeneacetic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-46-6 | |

| Record name | Benzeneacetic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.